![molecular formula C7H6ClN3 B2824041 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 1557300-23-8](/img/structure/B2824041.png)

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

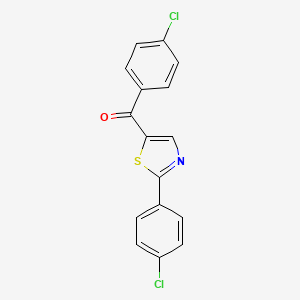

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a derivative of imidazopyridine . Imidazopyridines are an important class of heterocycles known for their broad spectrum of bioactivities . They have been reported as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia, as well as a potent angiotensin II type I receptor blocker with partial peroxisome proliferator-activated receptor-γ agonism .

Synthesis Analysis

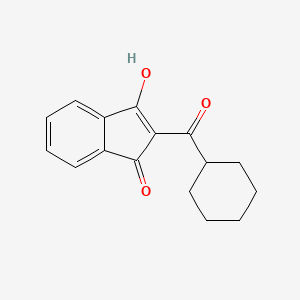

The synthesis of imidazo[4,5-b]pyridines usually involves two stages starting from the commercially available 2-chloro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . A highly efficient, clean, and simple procedure for the synthesis of a privilege imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented .Molecular Structure Analysis

Imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Physical And Chemical Properties Analysis

Imidazopyridine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

GABA A Receptor Modulators

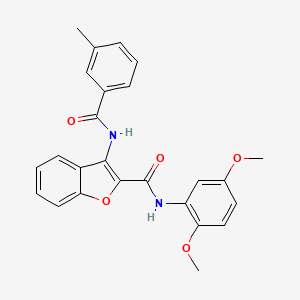

Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions. Their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors, which are used to reduce the production of stomach acid, were also found in this chemical group .

Aromatase Inhibitors

Aromatase inhibitors, which are medications that lower the levels of estrogen in the body, are another class of drugs found in this group .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Imidazo[4,5-c]pyridine derivatives have been developed as NSAIDs . These drugs are used to reduce inflammation and pain in the body .

Antidepressants

Some imidazo[4,5-c]pyridine derivatives exhibit antidepressant activity , providing potential for the development of new treatments for depression .

Anticancer Agents

Imidazo[4,5-c]pyridine derivatives have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .

Antiviral Agents

A number of imidazo[4,5-c]pyridines possess antiviral activity , offering potential for the development of new antiviral drugs .

Antimicrobial Agents

Imidazo[4,5-c]pyridines also exhibit antimicrobial activity , suggesting potential use in the treatment of various bacterial infections .

Mechanism of Action

Target of Action

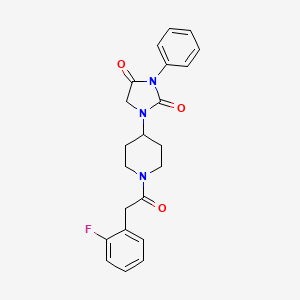

They have been found to act as GABA A receptor positive allosteric modulators . They also influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

Imidazopyridines, in general, are known to modulate the gaba a receptor, enhancing the effect of the neurotransmitter gaba This results in an increase in inhibitory effects on the nervous system

Biochemical Pathways

Imidazopyridines have been found to influence many cellular pathways. For instance, they have been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the regulation of genes controlling immune response, cellular proliferation, and apoptosis.

Result of Action

Given the known actions of imidazopyridines, it can be inferred that this compound may have effects on the nervous system, immune response, and cellular proliferation .

Future Directions

Imidazo[4,5-b]pyridines have gained much attention in recent years owing to the broad spectrum of their bioactivities . They have the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science owing to their special structural characteristics . Therefore, the future directions in the study of 2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine and similar compounds could involve further exploration of their medicinal significance and potential applications in various fields .

properties

IUPAC Name |

2-chloro-3-methylimidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQVXDSXESEUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CN=C2)N=C1Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

CAS RN |

1557300-23-8 |

Source

|

| Record name | 2-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide](/img/structure/B2823959.png)

![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)

![N-[2-(2,2-Difluoroethoxy)-5-methylsulfonylphenyl]prop-2-enamide](/img/structure/B2823972.png)

![1-{[(4-chlorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-N-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2823974.png)

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2823976.png)

![1-benzyl-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2823978.png)